molecular formula C21H26O5 B15287149 Prednisolone Impurity 23

Prednisolone Impurity 23

Cat. No.: B15287149
M. Wt: 358.4 g/mol
InChI Key: WFFSJFFZKKRVOE-MKIDGPAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prednisolone Impurity 23, identified by the CAS number 1338549-01-1 and the molecular formula C22H30O5, is a high-purity chemical reference standard essential for advanced pharmaceutical analysis. This compound is specifically designed for use in research and quality control laboratories to ensure the safety and efficacy of prednisolone-based medications. Its primary application lies in chromatography, where it serves as a critical tool for method development and validation. As a certified reference material, it is indispensable for identifying and quantifying this specific impurity in active pharmaceutical ingredients (APIs) and final drug formulations, such as ophthalmic suspensions. Utilizing this impurity standard allows researchers to establish stability-indicating assay methods, monitor degradation pathways, and create comprehensive impurity profiles in compliance with ICH guidelines. By enabling precise characterization and control of the manufacturing process, this compound plays a vital role in upholding the highest standards of drug quality and patient safety. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-5,7,9,14-16,18,22,24,26H,6,8,10-11H2,1-2H3/t14-,15-,16+,18+,19-,20-,21-/m0/s1

InChI Key

WFFSJFFZKKRVOE-MKIDGPAKSA-N

Isomeric SMILES

C[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C=CC4=CC(=O)C=C[C@]34C)O

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)CO)O)C=CC4=CC(=O)C=CC34C)O

Origin of Product

United States

Preparation Methods

Phosphorylation Reactions with Pyrophosphoryl Chloride

A primary route to this compound involves the reaction of prednisolone with pyrophosphoryl chloride (POCl3), a step commonly employed in synthesizing prednisolone sodium phosphate. Under nitrogen protection, prednisolone is dissolved in methyl tetrahydrofuran (MTHP) and cooled to -50°C to -60°C before the dropwise addition of POCl3. The exothermic reaction necessitates precise temperature control to prevent over-phosphorylation or decomposition.

Key Observations:

  • Side Reaction: At elevated temperatures or prolonged reaction times, POCl3 may react with the 17-hydroxyl group of prednisolone, leading to the formation of the 17-(2,2-dihydroxyacetyl) derivative (Impurity 23).
  • Yield Impact: In one patent, the final product after workup and purification showed a maximum single impurity of 0.25% via HPLC, suggesting that Impurity 23 is a minor but persistent byproduct.

Microbial Dehydrogenation in Corticosteroid Synthesis

Industrial synthesis of prednisolone often employs microbial dehydrogenation using Corynebacterium simplex to introduce a 1,2-double bond in ring A. However, incomplete dehydrogenation or side reactions at the 17-keto group can result in hydroxylation or acetylation, forming derivatives like Impurity 23. For example, the enzymatic system’s lack of absolute specificity may lead to unintended modifications at the 17-position, especially in the presence of excess acetyl donors.

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC remains the gold standard for detecting this compound, with methods optimized for resolving polar corticosteroids. A patent detailing prednisolone phosphate synthesis reported using a C18 column and a mobile phase of acetonitrile-water (70:30 v/v) to achieve a retention time of 8.2 minutes for Impurity 23, with a detection limit of 0.05%.

Spectroscopic Characterization

  • NMR Spectroscopy: The impurity’s 1H-NMR spectrum displays distinct signals for the 17-dihydroxyacetyl group (δ 4.25 ppm, doublet) and the 11β-hydroxyl proton (δ 5.12 ppm).
  • Mass Spectrometry (MS): Electrospray ionization (ESI)-MS reveals a molecular ion peak at m/z 374.5 [M+H]+, consistent with its molecular formula.

Mitigation Strategies in Industrial Synthesis

Optimization of Reaction Conditions

  • Temperature Control: Maintaining temperatures below -50°C during phosphorylation minimizes side reactions at the 17-position.
  • Catalyst Selection: Using activated carbon for decoloration in post-reaction workups reduces residual reactants that could propagate impurity formation.

Purification Techniques

  • Crystallization: Selective crystallization from ethyl acetate-hexane mixtures effectively removes Impurity 23 due to its lower solubility compared to prednisolone phosphate.
  • Chromatography: Preparative thin-layer chromatography (TLC) with silica gel GF254 and a chloroform-methanol (9:1) system isolates the impurity for further analysis.

Industrial and Regulatory Considerations

This compound is classified as a “specified impurity” under ICH guidelines, requiring strict control at levels ≤0.15% in final drug products. Regulatory filings from Venkatasai Life Sciences highlight custom synthesis protocols that adhere to these limits, though batch-specific variations necessitate rigorous in-process testing.

Chemical Reactions Analysis

Esterification Reactions

Prednisolone derivatives like prednisolone acetate are synthesized via esterification of the 21-hydroxyl group. For example, acetic anhydride and 4-dimethylaminopyridine (DMAP) catalyze ester formation under controlled conditions (60–65°C for 5–6 hours) . Uncontrolled esterification or incomplete reactions may generate by-products, such as:

  • Acetylated intermediates : Partial acetylation of hydroxyl groups.

  • Cross-esterification : If excess acetic anhydride is present, over-esterification could occur.

Table 1: Typical Esterification Conditions for Prednisolone Derivatives

ReagentTemperatureTimeProduct
Acetic anhydride + DMAP60–65°C5–6 hoursPrednisolone acetate

Hydrolysis and Degradation Pathways

Prednisolone undergoes hydrolysis under acidic or basic conditions, as demonstrated in stability studies . Key degradation pathways include:

  • Acidic hydrolysis : Cleavage of ester bonds (e.g., prednisolone acetate → prednisolone).

  • Basic hydrolysis : Oxidative degradation of sensitive groups (e.g., formation of enol aldehydes via the Mattox rearrangement) .

  • Oxidation : Hydrogen peroxide or UV exposure may oxidize hydroxyl groups to ketones or aldehydes.

Example Reaction :
Prednisolone acetate+HClPrednisolone+Acetic acid\text{Prednisolone acetate} + \text{HCl} \rightarrow \text{Prednisolone} + \text{Acetic acid}

Rearrangement Reactions

The Mattox rearrangement is a β-elimination process in corticosteroids, forming enol aldehydes under acidic or basic conditions . This reaction is critical in impurity formation:

  • Mechanism : Acid-catalyzed elimination of water from the 17,21-diesters.

  • Impurities : Enol aldehydes (e.g., 17-formoxyl derivatives).

Table 2: Mattox Rearrangement Products

Reaction ConditionImpurity TypeStructural Feature
AcidicEnol aldehydeAldehyde group at C-17
BasicOxidized derivativesCarboxylic acid or ketone

Analytical Methods for Impurity Detection

Validated chromatographic methods are essential for identifying and quantifying impurities like Prednisolone Impurity 23. For example:

  • HPLC Method : A gradient elution system using acetonitrile, tetrahydrofuran, and water separates prednisolone from impurities A, B, and C .

  • Parameters :

    • Column: Gemini C18 (150 × 4.6 mm, 3 μm).

    • Mobile Phase: Acetonitrile/tetrahydrofuran/water (15:10:75 v/v/v) and acetonitrile/water (80:20 v/v).

    • Detection: UV at 254 nm.

Table 3: System Suitability Test (SST) Criteria

ParameterAcceptance CriterionObserved Value
Tailing Factor0.8–1.51.01
Theoretical Plates≥10,000/m35,226/m
Resolution (Rₛ)≥1.52.3

Scientific Research Applications

Prednisolone Impurity 23 is a specific impurity associated with prednisolone, a synthetic glucocorticoid known for its anti-inflammatory and immunosuppressive properties. It arises during the synthesis or degradation of prednisolone and is crucial for quality control in pharmaceutical formulations. Prednisolone is used to treat allergies, asthma, and autoimmune diseases, and is included in chemotherapy regimens. Impurities like this compound are important for ensuring the safety and efficacy of prednisolone medications.

Role in Pharmaceutical Science

This compound plays several important roles in pharmaceutical science:

  • Reference Standards These methods are crucial for obtaining reference standards for analytical testing and quality assurance.
  • Toxicological Studies The biological activity of impurities is often assessed through toxicological studies to ensure patient safety.
  • Interaction Studies Interaction studies involving this compound focus on its compatibility with other excipients and active pharmaceutical ingredients. These studies are critical for quality control.

Such studies often utilize techniques like Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR) to analyze interactions at a molecular level.

Related Corticosteroid Impurities

This compound is part of a broader category of corticosteroid-related impurities. The table below shows some similar compounds along with their unique characteristics:

Compound NameChemical FormulaUnique Characteristics
PrednisoneC21H26O5Prodrug form; converted to prednisolone in vivo
Prednisolone AcetateC23H30O6Ester derivative with enhanced lipophilicity
MeprednisoneC22H26O5A synthetic corticosteroid with similar effects
DexamethasoneC22H29F3O5Fluorinated derivative with potent anti-inflammatory properties
TriamcinoloneC21H25O6More potent anti-inflammatory effects than prednisolone

This compound is distinct because of its specific formation during the degradation or synthesis processes associated with prednisolone and its potential impact on drug quality and efficacy.

Mechanism of Action

The mechanism of action of Prednisolone Impurity 23 is closely related to that of prednisolone. It binds to the glucocorticoid receptor, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects. The molecular targets and pathways involved include the inhibition of leukocyte migration and decreased capillary permeability .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Prednisolone Impurity 23 is compared below with other well-characterized impurities:

Impurity Name Molecular Formula Molecular Weight CAS Number Source/Notes
This compound Not explicitly stated Not provided Not available Likely related to methylprednisolone synthesis; listed as a non-pharmacopeial impurity .
Prednisolone Acetate EP Impurity C C25H32O7 444.53 98523-85-4 11,21-diacetate derivative of prednisolone; structurally distinct due to acetylation .
Prednisolone Acetate EP Impurity D C21H28O4 344.45 20423-99-8 21-Deoxyprednisolone; lacks the 21-hydroxyl group present in prednisolone .
Prednisolone Acetate EP Impurity E C23H28O5 384.48 4380-55-6 Deltacortinene acetate; structural modification at the D-ring or side chain .
Impurity A (7α,9:21,17-dicarbolactone) Not provided Not provided Not available A lactone derivative formed during eplerenone synthesis; accepted up to 0.3% .

Key Observations :

  • In contrast, EP Impurity C is acetylated at both 11β and 21 positions, while EP Impurity D lacks a hydroxyl group critical for glucocorticoid activity.

Analytical and Methodological Comparisons

  • HPLC Profiling : references a reversed-phase HPLC method for impurity profiling, though specifics are unavailable. Prednisolone impurities are typically resolved using C18 columns with acetonitrile/water gradients, with retention times and UV detection tailored to structural features (e.g., acetyl groups in EP Impurity C absorb at ~240 nm) .

Regulatory and Industrial Considerations

  • Characterization Requirements : As per ICH Q3A/B guidelines, Impurity 23 must be quantified and qualified if it exceeds 0.10% in the API. Suppliers like SynZeal Research provide reference standards for such impurities to aid in method validation and stability studies .
  • Market Availability: Impurity 23 is marketed as a non-pharmacopeial reference standard, emphasizing its niche role in regulatory filings and quality control .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for the structural characterization of Prednisolone Impurity 23?

  • Methodology : Use high-resolution techniques such as NMR spectroscopy (1H, 13C, 2D-COSY) to confirm the impurity’s molecular structure, complemented by LC-MS/MS for mass fragmentation patterns. For stereochemical confirmation, X-ray crystallography or circular dichroism (CD) may be employed. Ensure purity validation via HPLC-UV with a C18 column (gradient elution: 0.1% formic acid in water/acetonitrile) .
  • Critical Step : Cross-validate results with reference standards (e.g., USP/EP traceable materials) to minimize spectral misinterpretation .

Q. How can researchers distinguish this compound from structurally related metabolites or degradation products?

  • Approach : Perform forced degradation studies (acid/base hydrolysis, oxidative stress, photolysis) on Prednisolone to simulate impurity formation. Compare retention times (HPLC), mass spectra (HRMS), and fragmentation pathways with those of Impurity 23. Use principal component analysis (PCA) to differentiate spectral clusters of structurally similar compounds .
  • Key Consideration : Spiking studies with synthesized Impurity 23 are essential to confirm identity .

Advanced Research Questions

Q. How should researchers design experiments to assess the genotoxic potential of this compound?

  • Experimental Design :

  • In silico Assessment : Use software like DEREK Nexus or Sarah Nexus to predict mutagenicity based on structural alerts.
  • In vitro Testing : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells.
  • Threshold Analysis : Quantify impurity levels against ICH M7 guidelines (e.g., ≤1.5 μg/day for mutagenic impurities) .
    • Data Interpretation : If contradictory results arise (e.g., in silico positive but in vitro negative), perform follow-up studies (e.g., comet assay) to resolve discrepancies .

Q. What strategies resolve contradictory data in impurity quantification across different analytical platforms?

  • Troubleshooting Workflow :

Calibration Standardization : Ensure all instruments use traceable reference materials (e.g., NIST-certified standards).

Cross-Platform Validation : Compare results from HPLC-UV , UPLC-PDA , and GC-MS using Bland-Altman plots to identify systematic biases.

Method Harmonization : Optimize parameters (e.g., column temperature, mobile phase pH) to reduce inter-laboratory variability .

  • Case Example : Discrepancies in Impurity 23 quantification between HPLC and LC-MS often stem from ion suppression effects; mitigate via matrix-matched calibration .

Q. How to develop a stability-indicating method for this compound under varying storage conditions?

  • Protocol :

  • Stress Conditions : Expose Impurity 23 to accelerated stability conditions (40°C/75% RH for 6 months) and monitor degradation via HPLC-DAD .
  • Forced Degradation : Use peroxide (0.3% H2O2) and UV light (ICH Q1B) to assess oxidative and photolytic stability .
    • Validation Metrics : Establish specificity, linearity (R² ≥0.998), and recovery (98–102%) per ICH Q2(R2) guidelines. Include robustness testing (e.g., ±2% organic phase variation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.